molecular formula C6H6FNO2S B034697 n-Fluorobenzenesulfonamide CAS No. 145490-75-1

n-Fluorobenzenesulfonamide

Cat. No. B034697
M. Wt: 175.18 g/mol
InChI Key: CJYQZTZSYREQBD-UHFFFAOYSA-N
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Description

N-Fluorobenzenesulfonimide is a fluorinating agent that is used to fluorinate aromatics, enolates, azaenolates, and carbanions in high yield . It is also used for diastereoselective fluorination of Li enolates of chiral carboximides, for directed fluorination of ortho-lithiated aromatics, and for a review of electrophilic N-F fluorinating agents .


Synthesis Analysis

N-Fluorobenzenesulfonimide has been used in the synthesis of diarylsulfones. The reaction represents a rare example of sulfonylation reaction using N-Fluorobenzenesulfonimide as an efficient sulfonyl donor . It has also been used in the synthesis of β-fluoroamines via catalytic aminofluorination of styrenes .


Molecular Structure Analysis

The molecular formula of N-Fluorobenzenesulfonimide is C12H10FNO4S2 and its molecular weight is 315.34 .


Chemical Reactions Analysis

N-Fluorobenzenesulfonimide has been used in various chemical reactions. For instance, it has been used in the ortho-selective mono-fluorination of 2-arylbenzo[d]thiazoles .


Physical And Chemical Properties Analysis

N-Fluorobenzenesulfonimide is a white to light yellow powder with a melting point of 114-116 °C. It is very soluble in acetonitrile, dichloromethane or THF and less soluble in toluene .

Scientific Research Applications

  • Nitrogen Source for C-N Bond Formation : N-Fluorobenzenesulfonimide (NFSI) serves as an efficient nitrogen source for C-N bond formation, offering nucleophilic nitrogen or nitrogen radicals for various amination reactions (Li & Zhang, 2014).

  • Catalyst in Azepino[4,5-b]indole Derivatives Synthesis : NFSI is effective as a catalyst attenuator for synthesizing azepino[4,5-b]indole derivatives using tryptamine-derived ynesulfonamide (Pang et al., 2019).

  • Three-Component Synthesis of Isoquinuclidines : NFSI catalyzes the three-component synthesis of isoquinuclidines with significant yield and stereoselectivity (Wu, He, Deng, & Guan, 2013).

  • Functionalization of C60 : It serves as a precursor for various 1,2- and 1,4-bisfullerene adducts and as an oxidant in reactions of C60 with cyclic amines (Li, Lou, & Gan, 2015).

  • Selective COX-2 Inhibitors Enhancement : A fluorine atom in benzenesulfonamide structure enhances the selectivity of COX-2 inhibitors, as seen in the case of a potent inhibitor JTE-522 for rheumatoid arthritis and osteoarthritis treatment (Hashimoto et al., 2002).

  • Enantioselective Fluorination : Fine-tuning NFSI's reactivity and selectivity leads to high yields and enantioselectivity in fluorination of 2-oxindoles (Wang et al., 2014).

  • Radical N-Demethylation of Amides : NFSI, with copper catalysts, enables conversion of amides to N-demethylated amides (Yi et al., 2020).

  • Potential Antibacterial Agent : A novel fluoro-tribactam synthesized using N-fluorosulfonimide shows promise for treating bacterial infections (Padova et al., 1996).

  • Palladium-Catalyzed Diamination : NFSI is used in palladium-catalyzed diamination of unactivated alkenes to produce cyclic diamine derivatives (Sibbald & Michael, 2009).

  • Fluorine-18 Labeled Sulfonureas for Imaging : Fluorine-18 labeled sulfonureas like p-[18 F]fluorotolbutamide show potential as β-cell imaging agents for type 2 diabetic patients (Shiue et al., 2001).

Safety And Hazards

N-Fluorobenzenesulfonimide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advances and developments in the direct fluorination and amination of (hetero)aromatic C–H bonds utilizing N-Fluorobenzenesulfonimide have been reported . These developments suggest that N-Fluorobenzenesulfonimide will continue to be a useful and versatile reagent in the field of organic synthesis.

properties

IUPAC Name

N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQZTZSYREQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572114
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Fluorobenzenesulfonamide

CAS RN

145490-75-1
Record name N-Fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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